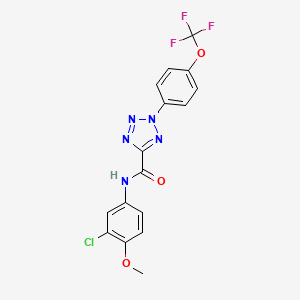
N-(3-chloro-4-methoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the type of compound it is (for example, whether it’s an organic compound, a peptide, a dye, etc.).
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. This could include the starting materials used, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the final product.Molecular Structure Analysis
This would involve a study of the compound’s molecular structure, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used for this purpose.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes. This could include reactions with other compounds, its behavior under different conditions (such as heat or light), and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on related tetrazole compounds emphasizes the importance of synthesis techniques and chemical properties in developing new pharmaceuticals and materials. For example, studies have described the synthesis and characterization of novel tetrazole derivatives, highlighting their potential in creating compounds with significant biological activity (Shtamburg et al., 2013). These methodologies can be foundational for synthesizing N-(3-chloro-4-methoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, offering insights into its chemical behavior and stability.
Potential Biological Activity
Although direct studies on N-(3-chloro-4-methoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide were not found, research on similar compounds provides clues to its potential applications. For instance, tetrazole derivatives have been evaluated for their anti-inflammatory, analgesic, and cytotoxic activities (Abu‐Hashem et al., 2020; Hassan et al., 2014). These activities suggest that N-(3-chloro-4-methoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide could also exhibit similar bioactivities, making it of interest for further research in pharmacological contexts.
Electro-Optical Applications
The synthesis and electro-optical properties of related aromatic compounds have been studied, indicating potential applications in materials science, such as in the development of electroactive and electrochromic polymers (Hsiao et al., 2015). This suggests that N-(3-chloro-4-methoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide could be investigated for its utility in creating new materials with desirable optical and electronic properties.
Safety And Hazards
This would involve studying any safety concerns or hazards associated with the compound. This could include its toxicity, flammability, and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new methods of synthesis.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N5O3/c1-27-13-7-2-9(8-12(13)17)21-15(26)14-22-24-25(23-14)10-3-5-11(6-4-10)28-16(18,19)20/h2-8H,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNWFWDHMDIIQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

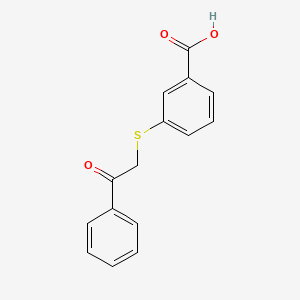
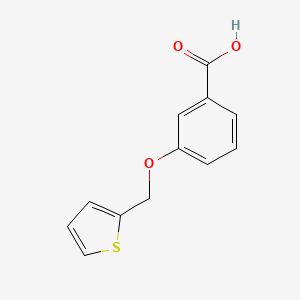
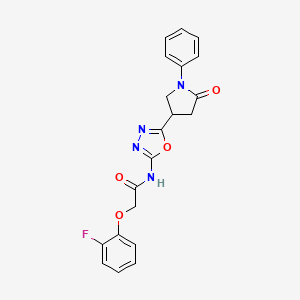
![2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2783702.png)

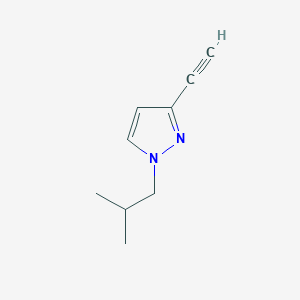
![1-[(4-fluorophenyl)methoxy]-N-(2-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2783706.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2783709.png)
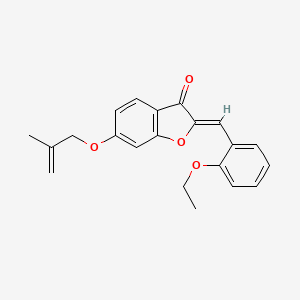
![2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2783713.png)
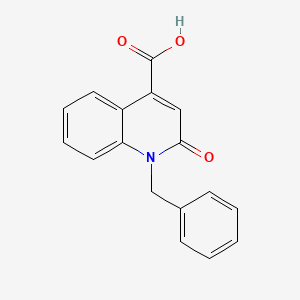
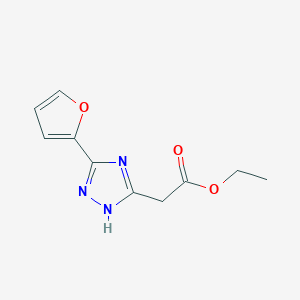
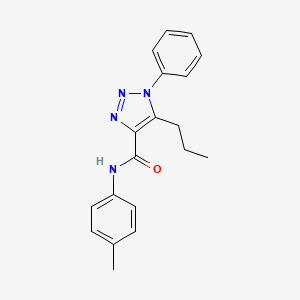
![3-methyl-4-oxo-1-phenyl-N-(2-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783720.png)